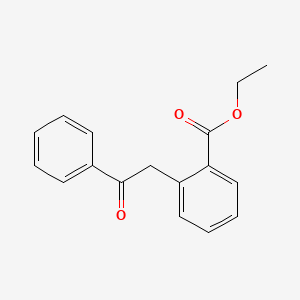

Ethyl 2-(2-oxo-2-phenylethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 . It is also known by the IUPAC name ethyl 4-(2-oxo-2-phenylethyl)benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.31 . Other physical and chemical properties such as its density, melting point, and boiling point are not provided in the search results.Scientific Research Applications

Structure Analysis and Synthesis

- The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, was analyzed using single-crystal X-ray crystallography, revealing details about its crystallization and molecular bonding (Manolov, Morgenstern, & Hegetschweiler, 2012).

- In a study on azo polymers for reversible optical storage, a related compound was synthesized and analyzed for its interactions and properties in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Chemical Reactions and Mechanisms

- The alkaline hydrolysis mechanisms of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates were investigated, showing keto-carbonyl group participation in hydrolysis (Bowden & Byrne, 1996).

- A study on the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates demonstrated the conversion to ethyl (2E,4E)-2,4-alkadienoates and the processes involved in this transformation (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Biological and Pharmaceutical Applications

- Research on ethylene's effect on plant physiology indicated its role in transcript accumulation of benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT), linked to the biosynthesis of benzyl benzoate and phenylethyl benzoate (Dexter, Verdonk, Underwood, Shibuya, Schmelz, & Clark, 2008).

- The synthesis and structure of an ethyl phosphonamidate and an ethyl phosphonate, related to ethyl 2-(2-oxo-2-phenylethyl)benzoate, were characterized, providing insights into molecular assemblies in pharmaceutical research (Pietrzak, Modranka, Wojciechowski, Janecki, & Wolf, 2018).

Chemical Properties and Synthesis Techniques

- A study on the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate revealed insights into the hydrogenation process and its dependence on reaction temperature (Meng, Zhu, & Zhang, 2008).

properties

IUPAC Name |

ethyl 2-phenacylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIWRLOWMUUUSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645682 |

Source

|

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898776-66-4 |

Source

|

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

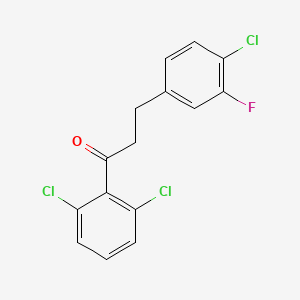

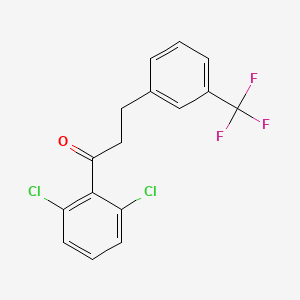

![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)